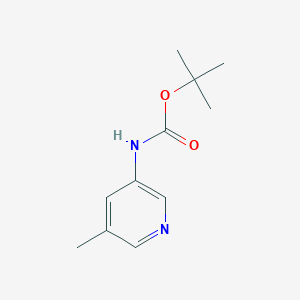

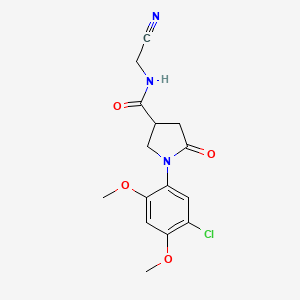

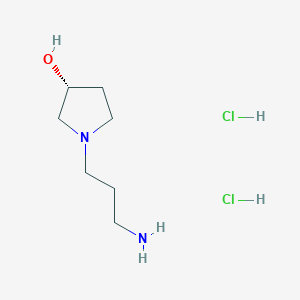

tert-Butyl (5-methylpyridin-3-yl)carbamate

カタログ番号 B2470352

CAS番号:

631910-23-1

分子量: 208.261

InChIキー: XYPVJWFXUXXBOT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Crystal Structure Analysis

- Isomorphous Crystal Structures : Tert-Butyl (5-methylpyridin-3-yl)carbamate is part of a family of compounds used in crystallography to study hydrogen and halogen bonding interactions. Its structure aids in understanding molecular linkages via hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Chemical Synthesis and Characterization

- Synthesis of Biologically Active Compounds : This compound serves as an intermediate in the synthesis of various biologically active molecules, such as omisertinib (AZD9291), a drug for treating non-small-cell lung carcinoma. The synthesis from commercially available materials and subsequent characterization forms a vital part of medicinal chemistry (Zhao et al., 2017).

Molecular Architecture

- Formation of Molecular Architectures : The this compound derivatives contribute to the formation of complex molecular architectures, assembling molecules into three-dimensional structures via hydrogen bonding. These structures are crucial for understanding molecular interactions and designing new materials (Das et al., 2016).

Organic Synthesis Processes

- Diels-Alder Reactions : In organic synthesis, this compound derivatives are used in Diels-Alder reactions, a key method for constructing cyclic compounds. These reactions are foundational in synthesizing a wide range of organic compounds with applications in pharmaceuticals and materials science (Padwa et al., 2003).

Photochemical Reactions

- Photocatalyzed Amination : This compound is involved in photocatalyzed amination reactions, which are crucial for constructing chromones, compounds with potential pharmaceutical applications. These photocatalyzed processes represent a significant area in green chemistry and sustainable practices (Wang et al., 2022).

Intermediate for Cytotoxic Compounds

- Synthesis of Cytotoxic Compounds : this compound is used in synthesizing intermediates like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key component in natural products with cytotoxic activity against human carcinoma cell lines. This showcases its significance in developing potential anticancer drugs (Tang et al., 2014).

Enantioselective Syntheses

- Asymmetric Aldol Routes : The compound is integral to the enantioselective syntheses of specific carbamates, serving as building blocks for novel protease inhibitors. Such asymmetric synthesis methods are essential in pharmaceutical research for developing drugs with specific chirality (Ghosh et al., 2017).

特性

IUPAC Name |

tert-butyl N-(5-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPVJWFXUXXBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

5-Methyl-nicotinic acid (2 g, 14.6 mmol) was dissolved into t-Butanol (59 mL). To this was added N,N-Diisopropylethylamine (7.6 mL, 43.8 mmol) and diphenylphosphoryl azide (3.8 mL, 17.5 mmol). The reaction was heated to 80° C. overnight in a flask fitted with septa and argon gas line. The solvents were evaporated in vacuo and the resulting residue was dissolved into EtOAc, washed with saturated NaHCO3 and water. The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash column chromatography (SiO2) (50% EtOAc in hexanes) that yielded the title compound as a white solid (2.03 g, 67%). 1H-NMR (CDCl3): δ 8.22 (m, 1H), 8.14 (m, 1H), 7.88 (br s, 1H), 6.58 (br s, 1H), 2.34 (s, 3H), 1.55 (s, 9H).

Name

Yield

67%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)

![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)

![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)